1-Methylpiperidine-4-Carbothioamide
Description
Contextualization within Heterocyclic and Organosulfur Compound Research
Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental to many areas of chemistry. Piperidine (B6355638), a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in numerous natural products and synthetic molecules. nih.govnih.govwikipedia.org The introduction of a carbothioamide group, an organosulfur functionality, into the piperidine framework at the 4-position creates a molecule with a distinct set of properties and potential reactivities. Organosulfur compounds are known for their diverse chemical behavior and have been utilized in a wide array of chemical transformations. acs.orgacs.org The combination of these two moieties in 1-Methylpiperidine-4-carbothioamide makes it a subject of interest for researchers exploring the synthesis and application of novel molecular entities.
Overview of Piperidine Derivatives in Synthetic Organic Chemistry
The piperidine ring is a privileged scaffold in synthetic organic chemistry, largely due to its prevalence in biologically active compounds and its utility as a versatile building block. nih.govnih.gov The synthesis of substituted piperidines is a well-established field, with numerous methods developed for the formation and functionalization of the piperidine ring. nih.gov These methods include the hydrogenation of pyridine (B92270) precursors, as well as various cyclization and cycloaddition reactions. nih.gov The N-methyl group in this compound is a common feature in many piperidine derivatives, often influencing the compound's conformational preferences and reactivity. rsc.org The ability to introduce a variety of substituents at different positions on the piperidine ring allows for the fine-tuning of a molecule's properties, a key aspect of modern chemical synthesis.
Significance of Carbothioamide Functionalities in Chemical Transformations
The carbothioamide group, also known as a thioamide, is a functional group characterized by a carbon-sulfur double bond attached to a nitrogen atom. This group is known to participate in a variety of chemical reactions, making it a valuable tool for synthetic chemists. researchgate.netgrafiati.comnih.gov Carbothioamides can act as precursors to other functional groups and can be involved in the formation of various heterocyclic ring systems. researchgate.net The presence of the sulfur atom imparts unique reactivity to the carbothioamide group compared to its oxygen analogue, the carboxamide. This distinct reactivity opens up avenues for chemical transformations that may not be accessible with carboxamides. nih.gov
Structural Features and Chemical Versatility of the N-Methylpiperidine-4-Carbothioamide Scaffold
Chemical and Physical Properties
The following table summarizes some of the key chemical and physical properties of this compound and related compounds.
| Property | Value |
| Molecular Formula | C₇H₁₄N₂S chemscene.com |
| Molecular Weight | 158.26 g/mol chemscene.com |
| CAS Number | 88654-17-5 chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylpiperidine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c1-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYXWOIIIZRCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574998 | |
| Record name | 1-Methylpiperidine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88654-17-5 | |
| Record name | 1-Methyl-4-piperidinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88654-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpiperidine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methylpiperidine 4 Carbothioamide and Analogues
Direct Synthesis Approaches to Piperidine-4-Carbothioamides
Direct synthetic routes aim to construct the piperidine-4-carbothioamide (B1532958) core in a limited number of steps, often through convergent strategies that bring together key structural fragments.
Condensation Reactions with Thiosemicarbazides and Related Precursors
The condensation of piperidine-based precursors with thiosemicarbazide (B42300) or its derivatives represents a common strategy for the formation of carbothioamides. ajchem-a.commdpi.comnih.gov This approach typically involves the reaction of a piperidine-containing aldehyde or ketone with a thiosemicarbazide, followed by cyclization or further transformation to yield the desired thioamide. For instance, the synthesis of piperidine-based thiosemicarbazones is achieved by reacting a piperidinyl-benzaldehyde with various thiosemicarbazides. nih.gov This method, while primarily yielding thiosemicarbazones, highlights the reactivity of the thiosemicarbazide moiety in forming C=N bonds, which can be precursors to the target carbothioamide under specific conditions.
A general scheme for the synthesis of thiosemicarbazones from piperidine (B6355638) derivatives is the reaction of 4-piperidinyl-benzaldehyde with substituted thiosemicarbazides in the presence of a catalytic amount of glacial acetic acid in ethanol. nih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| 4-Piperidinyl-benzaldehyde | Thiosemicarbazide | 4-Piperidine-based thiosemicarbazone | nih.gov |
Nucleophilic Substitution Reactions on Piperidine-4-Carboxylic Acid Derivatives
A plausible and direct route to 1-methylpiperidine-4-carbothioamide involves the nucleophilic substitution of a suitable leaving group on an activated derivative of 1-methylpiperidine-4-carboxylic acid. The carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then reacts with a sulfur nucleophile. For example, the reaction of an α-chloroamide with a sodium thiolate can yield the corresponding α-thioamide. rsc.org This principle can be extended to the synthesis of the target molecule, where the amide of 1-methylpiperidine-4-carboxylic acid could be activated and subsequently reacted with a sulfur source.
One-Pot Multicomponent Strategies for Piperidine-Carbothioamide Formation
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. nih.gov The Willgerodt-Kindler reaction, a classic three-component reaction, allows for the synthesis of thioamides from an aldehyde or ketone, an amine, and elemental sulfur. researchgate.netelectronicsandbooks.comrsc.org This reaction has been successfully applied to the synthesis of various thioamides using cyclic secondary amines like piperidine. rsc.org A potential one-pot synthesis of this compound could involve the reaction of a suitable precursor with 1-methylamine and elemental sulfur.
A study on the green synthesis of thioamide derivatives utilized a deep eutectic solvent (DES) for the Willgerodt-Kindler reaction of various aldehydes and cyclic secondary amines with sulfur, affording the corresponding thioamides in good to excellent yields. rsc.org
| Aldehyde/Ketone | Amine | Product | Yield (%) | Reference |
| p-Tolualdehyde | Diethylamine | N,N-Diethyl-4-methylbenzothioamide | - | rsc.org |
| Various aromatic aldehydes | Morpholine, Piperidine, Pyrrolidine (B122466) | Corresponding thioamides | Good to excellent | rsc.org |
| Pyridine-2-carboxaldehyde | Morpholine, Piperidine, Pyrrolidine | Corresponding pyridine-based thioamides | Excellent | rsc.org |
Indirect Synthetic Routes via Functional Group Interconversions
Indirect routes involve the initial synthesis of a piperidine derivative with a related functional group, which is then chemically transformed into the desired carbothioamide moiety.
Conversion of Piperidine-4-Carboxylic Acid Derivatives to Thioamides
A common and versatile method for the synthesis of thioamides is the thionation of the corresponding amide. chemrxiv.org This transformation can be effectively achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). nih.govorgsyn.org Therefore, a viable indirect route to this compound begins with the synthesis of 1-methylpiperidine-4-carboxamide. This amide can be prepared from 1-methylpiperidine-4-carboxylic acid. The synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride from isonipecotic acid and formaldehyde (B43269) has been reported. chemicalbook.com The subsequent amidation of the carboxylic acid can be achieved through standard coupling methods, for instance, using EDCI with a suitable amine. nih.gov Finally, the thionation of the resulting amide with Lawesson's reagent would yield the target this compound.
The conversion of amides to thioamides using Lawesson's reagent is a well-established reaction. nih.gov
| Starting Amide | Reagent | Product | Reference |
| (4S,5S)-1,3-Bis(3,5-di-tert-butylbenzyl)-4,5-diphenylimidazolidin-2-one | Lawesson's Reagent | (4S,5S)-1,3-Bis(3,5-di-tert-butylbenzyl)-4,5-diphenylimidazolidine-2-thione | orgsyn.org |
| Porpholactones | Lawesson's Reagent | Porphothiolactones | nih.gov |
Another approach involves the conversion of a nitrile to a thioamide. A process for preparing piperidine-4-carbothioamide hydrochloride involves reacting 4-cyanopiperidine (B19701) hydrochloride with hydrogen sulfide (B99878) in the presence of a catalytic amount of a base. google.com The starting 4-cyanopiperidine can be obtained from piperidine-4-carboxamide. google.com Subsequent N-methylation of piperidine-4-carbothioamide would provide the final product.
| Starting Nitrile | Reagents | Product | Yield (%) | Reference |
| 4-Cyanopiperidine hydrochloride | H₂S, Base (catalytic) | Piperidine-4-carbothioamide hydrochloride | 91 | google.com |
Exploiting Thiocarbamate and Isothiocyanate Intermediates in Carbothioamide Synthesis
Thiocarbamates and isothiocyanates are valuable intermediates in the synthesis of sulfur-containing compounds. Thiocarbamates can be synthesized from thiols and isocyanates under catalyst- and solvent-free conditions. researchgate.net While not a direct route to the target molecule, the chemistry of these intermediates is relevant to the broader field of carbothioamide synthesis.
The synthesis of thiosemicarbazide derivatives, which are structurally related to carbothioamides, often involves the reaction of isothiocyanates with hydrazines. nih.gov This highlights the utility of the isothiocyanate functionality as a precursor for building more complex sulfur and nitrogen-containing heterocycles.
Green Chemistry and Sustainable Synthetic Methodologies
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize safer reagents. The synthesis of this compound and its derivatives is no exception, with researchers exploring more environmentally benign approaches.
Microwave-Assisted Synthesis of Carbothioamide Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of various carbothioamide derivatives, offering significant advantages over conventional heating methods. For instance, the synthesis of quinoline (B57606) thiosemicarbazones bearing a piperidine moiety has been achieved in excellent yields through microwave irradiation. nih.gov This approach significantly reduces reaction times and often leads to cleaner products.
The general principle involves the reaction of a suitable precursor, such as a carbaldehyde, with a thiosemicarbazide under microwave irradiation. This method's efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
A study on the microwave-assisted synthesis of 4-carbothioamide-1,2,4-triazine derivatives demonstrated a rapid, efficient, and environmentally friendly one-pot, two-component reaction. researchgate.net This solid-phase synthesis, accelerated by grinding and microwave irradiation in the presence of a catalytic amount of triethylamine (B128534), highlights the potential for solvent-free or reduced-solvent conditions. researchgate.net
| Derivative Type | Synthetic Approach | Key Advantages | Reference |
| Quinoline thiosemicarbazones | Condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and thiosemicarbazides | Excellent yields, reduced reaction time | nih.gov |
| 4-Carbothioamide-1,2,4-triazines | Solid-phase, one-pot, two-component reaction with grinding and microwave irradiation | Rapid, efficient, eco-friendly | researchgate.net |
While a specific microwave-assisted synthesis for this compound is not extensively documented, the successful synthesis of analogous structures suggests that a similar approach, reacting 1-methylpiperidine-4-carbaldehyde (B1315063) with a suitable sulfur source under microwave conditions, would be a viable and efficient route.
Solvent-Free and Catalytic Approaches
Solvent-free and catalytic synthetic methods are at the forefront of green chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of thioamides, the functional group present in this compound, has been achieved under such conditions.
A notable example is the synthesis of piperidine-4-carbothioamide hydrochloride from 4-cyanopiperidine hydrochloride and hydrogen sulfide. google.comgoogle.com This process can be conducted with only a catalytic amount of a base, such as triethylamine or picoline, in various solvents, which represents a significant improvement over methods requiring stoichiometric amounts of base. google.comgoogle.com This catalytic approach minimizes waste and simplifies the purification process. The reaction is typically performed in a closed vessel to handle the gaseous hydrogen sulfide safely. google.comgoogle.com
Furthermore, the preparation of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, an intermediate for more complex molecules, has been achieved under solvent-free conditions by reacting 2-aminonicotinaldehyde and ethyl cyanoacetate (B8463686) in the presence of piperidine. nih.gov This demonstrates the feasibility of eliminating bulk solvents in the synthesis of piperidine-containing intermediates.
The development of these solvent-free and catalytic methods provides a greener pathway to piperidine-4-carbothioamide and, by extension, its N-methylated analog.
Stereochemical Control in this compound Synthesis
The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of substituents on the piperidine ring is a critical aspect of their synthesis.
Diastereoselective and Enantioselective Pathways to Piperidine Scaffolds
The synthesis of highly substituted piperidines with excellent diastereoselectivity and enantioselectivity can be achieved through various modern synthetic strategies. One such method involves a four-component, one-pot synthesis mediated by a diphenylprolinol silyl (B83357) ether catalyst. nih.gov This approach allows for the construction of complex piperidine structures from simple starting materials in a single, efficient operation. nih.gov
The hydrogenation of substituted pyridines is a common method for producing piperidines. While this can sometimes lead to mixtures of isomers, modern catalytic systems offer high levels of stereocontrol. For instance, the hydrogenation of disubstituted pyridines can selectively produce cis-piperidines. rsc.org
Another powerful strategy for achieving stereocontrol is through intramolecular radical cyclization of 1,6-enynes, which can lead to the formation of polysubstituted alkylidene piperidines. nih.gov
| Method | Key Features | Stereochemical Outcome | Reference |
| Four-component, one-pot synthesis | Mediated by diphenylprolinol silyl ether | Excellent diastereo- and enantioselectivity | nih.gov |
| Pyridine (B92270) hydrogenation | Catalytic reduction of substituted pyridines | Predominantly cis-piperidines | rsc.org |
| Intramolecular radical cyclization | Cyclization of 1,6-enynes | Polysubstituted alkylidene piperidines | nih.gov |
These methods provide a toolbox for chemists to synthesize specific stereoisomers of substituted piperidines, which can then be further functionalized to yield compounds like this compound with a defined stereochemistry.
Conformationally Controlled Synthesis of Piperidine-Carbothioamides
The conformation of the piperidine ring plays a crucial role in how it interacts with biological targets. Therefore, synthetic methods that allow for the control of the ring's conformation are highly valuable.
The synthesis of piperidine-based 3D fragment building blocks has been explored through the preparation of 20 regio- and diastereoisomers of methyl-substituted pipecolinates. rsc.org In this work, cis-piperidines, obtained via pyridine hydrogenation, were converted to their trans-diastereoisomers through a base-mediated epimerization under thermodynamic control. rsc.org This process is influenced by the conformational preferences of the substituents on the piperidine ring. For example, in a 2,4-disubstituted N-Boc piperidine, the trans isomer is favored as it allows the larger substituent at the 4-position to occupy an equatorial position, minimizing steric strain. rsc.org
Furthermore, the synthesis of piperidine nucleosides has been designed to create conformationally restricted analogues of known drugs. mdpi.comnih.gov By carefully choosing the synthetic route, the resulting piperidine ring adopts a specific conformation that mimics the bioactive conformation of the target molecule. mdpi.comnih.gov
These examples demonstrate that through careful synthetic design, it is possible to control the conformation of the piperidine scaffold, which is a critical consideration for the development of bioactive molecules like this compound.
Chemical Reactivity and Transformation Mechanisms of N Methylpiperidine 4 Carbothioamide
Reactivity of the Carbothioamide Moiety
The carbothioamide group (-C(=S)NH₂) is a versatile functional group that exhibits a rich and complex reactivity profile. Its behavior is largely dictated by the thiocarbonyl group (C=S), which differs significantly from its oxygen analog, the carbonyl group (C=O).
Nucleophilic and Electrophilic Behavior of the Thiocarbonyl Group
The thiocarbonyl group in carbothioamides demonstrates dual reactivity, acting as both a nucleophile and an electrophile.
Nucleophilic Behavior: The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons, rendering it nucleophilic. It can react with various electrophiles. tandfonline.com For instance, electrophilic carbenes and carbenoids attack the sulfur atom to form reactive thiocarbonyl ylides. tandfonline.comtandfonline.com This nucleophilicity is a key aspect of many reactions involving thiocarbonyl compounds.
Electrophilic Behavior: The carbon atom of the thiocarbonyl group is electrophilic due to the polarization of the C=S bond, although to a lesser extent than the carbonyl carbon in amides. This electrophilicity allows it to be attacked by nucleophiles. Nucleophilic carbenes, for example, can attack the thiocarbonyl carbon, leading to the formation of zwitterionic species. tandfonline.comtandfonline.com The thiocarbonyl ligand is more prone to nucleophilic attack than carbon monoxide (CO) when the metal center has modest π-basicity. acs.org
The reactivity of the thiocarbonyl group can be summarized in the following table:
| Reactant Type | Interaction with Thiocarbonyl Group | Resulting Intermediate |
| Electrophilic carbenes/carbenoids | Attack on the sulfur atom | Thiocarbonyl ylide |
| Nucleophilic carbenes | Attack on the carbon atom | Zwitterionic species (betaine) |
Tautomerism and Isomerism in Carbothioamide Systems
Carbothioamide systems can exist in different tautomeric and isomeric forms, which significantly influences their reactivity and biological activity.
Tautomerism: The most common form of tautomerism in carbothioamides is the thione-thiol tautomerism, analogous to the keto-enol tautomerism in carbonyl compounds. youtube.comlibretexts.org The thione form contains the C=S double bond, while the thiol form (or thioenol) has a C=N double bond and a sulfhydryl (-SH) group.
The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the nature of substituents. youtube.comfrontiersin.org In many cases, the thione form is thermodynamically more stable. youtube.com However, the thiol tautomer can be stabilized by factors like intramolecular hydrogen bonding or conjugation. youtube.com
Isomerism: Geometric isomerism (cis/trans or E/Z) can occur around the C-N bond of the carbothioamide group due to its partial double bond character. This can lead to different spatial arrangements of the substituents on the nitrogen and carbon atoms. The interconversion between these isomers can be influenced by the surrounding chemical environment.
The key tautomeric and isomeric forms are summarized below:
| Type of Isomerism | Description | Key Structural Features |
| Thione-Thiol Tautomerism | Prototropic tautomerism involving the migration of a proton. | Thione: C=S double bond; Thiol: C=N double bond and -SH group |
| Geometric Isomerism (E/Z) | Isomerism due to restricted rotation around the C-N bond. | Different spatial arrangements of substituents on the C and N atoms. |
Cyclization Reactions Involving the Carbothioamide Group
The carbothioamide moiety is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. acs.org The sulfur and nitrogen atoms of the carbothioamide group can act as nucleophiles, participating in ring-forming reactions.
For instance, thiocarbonyl ylides, formed from the reaction of thiocarbonyl compounds with carbenes, can undergo 1,3-dipolar electrocyclization to yield thiiranes. tandfonline.comuzh.ch In some cases, competitive 1,5-dipolar electrocyclization can lead to the formation of 1,3-oxathioles. tandfonline.comuzh.ch Furthermore, the carbothioamide group can be involved in cyclization reactions with other functional groups within the same molecule to form a variety of sulfur- and nitrogen-containing heterocycles. nih.gov
Reactions of the Piperidine (B6355638) Ring System
The N-methylpiperidine ring in 1-methylpiperidine-4-carbothioamide is a saturated heterocycle that also undergoes a range of chemical transformations.
Nitrogen Alkylation and Acylation Reactions
The nitrogen atom of the piperidine ring is a nucleophilic center and readily participates in alkylation and acylation reactions.
N-Alkylation: The tertiary amine of the N-methylpiperidine ring can be further alkylated to form a quaternary ammonium (B1175870) salt. This reaction typically involves treatment with an alkyl halide. researchgate.net For example, reaction with methyl iodide would yield the N,N-dimethylpiperidinium iodide salt. The rate and outcome of the alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. cdnsciencepub.com Catalytic methods for N-alkylation of amines using alcohols have also been developed, employing transition metal complexes. acs.org
N-Acylation: Acylation of the piperidine nitrogen is generally not possible as it is a tertiary amine and lacks a proton to be substituted by an acyl group. However, if the starting material were a secondary amine (piperidine), N-acylation would be a common reaction, typically carried out using acyl chlorides or anhydrides. orientjchem.org
Ring Transformations and Rearrangements
The piperidine ring, while generally stable, can undergo transformations and rearrangements under specific conditions. These reactions often involve the cleavage of one or more bonds within the ring, followed by the formation of a new ring system.
For example, ring contraction of a piperidine derivative to a pyrrolidine (B122466) has been observed. acs.org Ring expansion of pyrrolidines to piperidines is also a known transformation. youtube.com These rearrangements can be initiated by various reagents and conditions, leading to structurally diverse products. The synthesis of piperidines can also be achieved through various intramolecular cyclization strategies. nih.gov
Influence of Piperidine Conformation on Reactivity
The reactivity of this compound is intrinsically linked to the conformational preferences of its piperidine ring. Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of the N-methyl group introduces two distinct chair conformers: one with the methyl group in an axial position and another with it in an equatorial position.
In N-methylpiperidine, the conformer with the equatorial methyl group is generally more stable. This preference is due to the minimization of 1,3-diaxial interactions, which are a form of steric hindrance, between the methyl group and the axial hydrogen atoms at the C3 and C5 positions of the piperidine ring. The carbothioamide group at the C4 position can also exist in either an axial or equatorial orientation. The interplay between the N-methyl and the C4-carbothioamide substituents determines the dominant conformation and, consequently, the molecule's reactivity.
The orientation of the carbothioamide group significantly impacts its accessibility for chemical reactions. An equatorially positioned carbothioamide group is more sterically accessible to incoming reagents than an axially positioned one, which is shielded by the ring structure. Therefore, reactions involving the thioamide functionality are expected to proceed more readily when it occupies the equatorial position.
Furthermore, the conformation of the piperidine ring influences the electronic properties of the thioamide group. The relative orientation of the nitrogen lone pair of the piperidine ring and the C-S bond of the thioamide can affect the electron density and, therefore, the nucleophilicity and electrophilicity of the thioamide group. For instance, studies on the ultrafast conformational dynamics of N-methylpiperidine have revealed transitions between chair and twist conformers upon electronic excitation, highlighting the dynamic nature of the ring system which can influence reaction pathways. rsc.org
Table 1: Conformational Equilibrium Parameters for N-Methylpiperidine Conformers
| Parameter | Value | Reference |
| Conformational Free Energy Difference (–ΔG°) of methyl group | 1.93 ± 0.02 kcal/mol | rsc.org |
| Enthalpy of chair to twist reaction (ΔH) | 62 ± 36 meV | rsc.org |
| Entropy of chair to twist reaction (ΔS) | 19.70 ± 4.67 J∙mol⁻¹∙K⁻¹ | rsc.org |
| Activation Energy for chair to twist | 276 meV | 5 |
This data is for N-methylpiperidine and is used to illustrate the general conformational energetics of the piperidine ring in the target molecule.
Mechanistic Investigations of this compound Reactions
The mechanistic pathways of reactions involving this compound are dictated by the inherent reactivity of the thioamide functional group and the piperidine scaffold. Key transformations include nucleophilic attack at the thiocarbonyl carbon and reactions involving the sulfur atom.
Kinetic Studies of Key Transformations
For example, the hydrolysis of thioamides can be significantly accelerated in the presence of metal ions. Studies on the gold(III)-promoted hydrolysis of N-cyclohexylthiobenzamide have shown that the reaction proceeds through the formation of a sulfur-gold adduct, which then slowly decomposes to the corresponding oxygen-amide. rsc.orgrsc.org The rate of this desulfurization process is influenced by the charge on the metal ion and the nature of the other ligands attached to it. rsc.orgrsc.org It is plausible that the hydrolysis of this compound would follow a similar metal-assisted pathway.
In the absence of metal promoters, thioamide hydrolysis is generally much slower than that of the corresponding amides. For instance, the rate of hydrolysis of PhC(S)NR¹R² (where NR¹R² is morpholine) in aqueous potassium hydroxide (B78521) is approximately ten times slower than that of the analogous amide, PhC(O)NR¹R². nih.gov This highlights the greater stability of the thioamide group towards hydrolysis.
Table 2: Kinetic Data for Analogous Thioamide Hydrolysis
| Thioamide Substrate | Promoting Reagent | Observed Rate Constant (k_obs) | Conditions | Reference |
| N-Cyclohexylthiobenzamide | AuBr₄⁻ | Varies with [AuBr₄⁻] | Aqueous solution | rsc.orgrsc.org |
| Thioacetamide (B46855) | H₂O | Rate constants determined | Acidic and basic conditions | acs.org |
| PhC(S)N(CH₂CH₂)₂O | aq. KOH | ~10x slower than amide | - | nih.gov |
This table presents kinetic data for the hydrolysis of various thioamides to provide a comparative basis for the potential reactivity of this compound.
Elucidation of Reaction Pathways and Intermediates
The reaction pathways of this compound are expected to involve several key intermediates, depending on the reaction conditions.
Hydrolysis and Related Reactions: The hydrolysis of the thioamide group to a carboxamide likely proceeds through a tetrahedral intermediate, formed by the nucleophilic attack of a water molecule or hydroxide ion on the thiocarbonyl carbon. This is analogous to the well-established mechanism of amide hydrolysis. The reaction can be catalyzed by acid or base. In metal-promoted reactions, an initial S-adduct with the metal ion is a key intermediate. rsc.orgrsc.org
Thioamide-Specific Reactions: Thioamides can undergo reactions that are not typical for amides. For example, they can be converted to thioimidates, which can serve as protecting groups or as intermediates for further transformations. nih.gov The sulfur atom of the thioamide can also act as a nucleophile.
Reactions Involving the Piperidine Ring: The piperidine ring itself can participate in reactions. For instance, oxidation at the carbon atoms alpha to the nitrogen can lead to the formation of an iminium ion intermediate. This reactive species can then be trapped by nucleophiles.
Transamidation: Recent studies have shown that thioamides can undergo chemoselective transamidation, a process where the amino group of the thioamide is exchanged. nih.gov This reaction often proceeds via activation of the thioamide, for example, by N-acylation, to make the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack by an incoming amine. nih.gov
Table 3: Potential Intermediates in Reactions of this compound
| Reaction Type | Key Intermediate(s) | Description |
| Hydrolysis | Tetrahedral Intermediate | Formed by nucleophilic attack of water/hydroxide on the thiocarbonyl carbon. |
| Metal-Promoted Hydrolysis | S-Metal Adduct | Initial complex formed between the thioamide sulfur and a metal ion. rsc.orgrsc.org |
| Oxidation | Iminium Ion | Formed by oxidation of the piperidine ring alpha to the nitrogen. |
| Transamidation | N-Acyl Thioamide | Activated thioamide that is more susceptible to nucleophilic attack. nih.gov |
| Thioimidate Formation | Thioimidate | Formed by alkylation or acylation of the sulfur atom. nih.gov |
Advanced Spectroscopic and Crystallographic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For 1-Methylpiperidine-4-Carbothioamide, various NMR methods provide critical information about its carbon-hydrogen framework and conformational dynamics.
¹H and ¹³C NMR Chemical Shift Analysis of Carbothioamide and Piperidine (B6355638) Protons/Carbons
The ¹H and ¹³C NMR spectra of this compound display characteristic signals corresponding to the protons and carbons of the piperidine ring and the carbothioamide group.
In the ¹H NMR spectrum, the protons on the piperidine ring typically appear as complex multiplets due to spin-spin coupling. The chemical shifts of these protons are influenced by their spatial relationship to the nitrogen atom and the carbothioamide substituent. The N-methyl group protons usually present as a singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the piperidine ring show distinct signals, with their chemical shifts indicating their position relative to the nitrogen and the C4 substituent. The carbon of the carbothioamide group (C=S) is also a key indicator in the spectrum.
Below are tables detailing the typical chemical shifts observed for the piperidine and related functional groups, which serve as a reference for the analysis of this compound.
¹H NMR Chemical Shift Data of Related Piperidine Structures
| Structure | Protons | Chemical Shift (ppm) |
|---|---|---|
| 1-Methylpiperidine (B42303) | N-CH₃ | 2.23 chemicalbook.com |
| Piperidine ring protons | 1.41-2.33 chemicalbook.com | |
| 4-Methylpiperidine | Piperidine ring protons | 1.08-3.03 chemicalbook.com |
| 4-CH₃ | 0.91 chemicalbook.com | |
| 1-Methyl-4-piperidone | N-CH₃ | Not specified |
| Piperidine ring protons | Not specified | |
| Piperidine | NH | Not specified |
| Piperidine ring protons | 1.46-2.79 chemicalbook.com | |
| N,N-ethylmethyl-piperidine-4-carboxylic acid (Isomer A) | H₂eq, H₆eq | 3.47 researchgate.net |
| CH₂CH₃ | 3.38 researchgate.net | |
| H₂ₐₓ, H₆ₐₓ | 3.24 researchgate.net | |
| CH₃ | 2.96 researchgate.net | |
| H₄ | 2.63 researchgate.net | |
| H₃eq, H₅eq, H₃ₐₓ, H₅ₐₓ | 1.99-2.12 researchgate.net | |
| CH₂CH₃ | 1.25 researchgate.net | |
| N,N-ethylmethyl-piperidine-4-carboxylic acid (Isomer B) | H₂eq, H₆eq | 3.43 researchgate.net |
| CH₂CH₃ | 3.35 researchgate.net | |
| H₂ₐₓ, H₆ₐₓ | 3.22 researchgate.net | |
| CH₃ | 2.95, 3.03 researchgate.net | |
| H₄ | 2.61 researchgate.net | |
| H₃eq, H₅eq, H₃ₐₓ, H₅ₐₓ | 1.99-2.12 researchgate.net |
¹³C NMR Chemical Shift Data of Related Piperidine Structures
| Structure | Carbons | Chemical Shift (ppm) |
|---|---|---|
| 1-benzyl-4-methylpiperidine | Aromatic & Piperidine Carbons | 24.06, 25.67, 36.62, 39.09, 39.51, 39.93, 54.44, 66.46, 125.82, 127.03, 128.12, 146.09 rsc.org |
| 1-(4-methylbenzyl)piperidine | Aromatic & Piperidine Carbons | 20.71, 24.09, 25.59, 38.88, 39.30, 39.72, 53.86, 62.68, 65.64, 128.64, 128.71, 135.52, 135.71 rsc.org |
| 1-(3-methylbenzyl)piperidine | Aromatic & Piperidine Carbons | 21.02, 24.05, 25.57, 38.88, 39.09, 39.30, 39.51, 39.72, 39.93, 53.93, 62.94, 125.85, 127.38, 127.95, 129.37, 137.07, 138.55 rsc.org |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, DEPT) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as the piperidine ring to the carbothioamide group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the piperidine ring, such as whether substituents are in axial or equatorial positions.
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments help to distinguish between CH, CH₂, and CH₃ groups, simplifying the analysis of the ¹³C NMR spectrum.
The combined application of these techniques provides a comprehensive picture of the molecular structure. For instance, in related heterocyclic systems, 2D NMR has been instrumental in confirming structures and assigning complex spectra. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
Dynamic NMR for Conformational Analysis of the Piperidine Ring
The piperidine ring is not static; it undergoes conformational changes, primarily the chair-to-chair interconversion. Dynamic NMR (DNMR) is a powerful tool to study these dynamic processes. nih.govresearchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion may be slow enough on the NMR timescale to allow for the observation of separate signals for axial and equatorial protons. As the temperature increases, the rate of interconversion increases, leading to the coalescence of these signals into a single, averaged peak. From the coalescence temperature and the separation of the signals at low temperature, the energy barrier for the conformational change can be calculated. nih.govresearchgate.net This provides valuable insight into the flexibility of the piperidine ring in this compound.
Infrared (IR) and Mass Spectrometry (MS) Characterization
IR spectroscopy and MS provide complementary information to NMR for the full characterization of this compound.
Vibrational Analysis of Thioamide and Heterocyclic Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show characteristic absorption bands for the thioamide and the N-methylpiperidine moieties.
Thioamide Group Vibrations : The thioamide group (R-CS-NH₂) gives rise to several characteristic IR bands. Unlike the well-defined C=O stretch in amides, the C=S stretching vibration in thioamides is often coupled with other vibrations, making its assignment more complex. oup.comoup.com
N-H Stretching : Typically observed in the region of 3100-3400 cm⁻¹. The presence of two bands in this region would suggest a primary thioamide (-CSNH₂).
Thioamide I band : Analogous to the amide I band, this vibration has significant C=S stretching character and is usually found in the 1500-1600 cm⁻¹ region. iosrjournals.org
Thioamide II band : This band, appearing around 1300-1400 cm⁻¹, is primarily due to C-N stretching coupled with N-H bending.
Thioamide III band : Located in the 950-1150 cm⁻¹ region, this vibration involves contributions from C-N and C=S stretching.
C=S Stretching : A band with significant C=S stretching character can often be found in the 700-850 cm⁻¹ region. iosrjournals.org
Piperidine Ring Vibrations :
C-H Stretching : Aliphatic C-H stretching vibrations from the piperidine ring and the N-methyl group are expected in the 2800-3000 cm⁻¹ range.
C-N Stretching : The C-N stretching vibration of the tertiary amine in the piperidine ring typically appears in the 1000-1250 cm⁻¹ region.
CH₂ Bending : Scissoring and wagging vibrations of the CH₂ groups in the piperidine ring occur around 1450 cm⁻¹ and in the 1250-1350 cm⁻¹ region, respectively.
Systematic studies on simple thioamides like thioformamide (B92385) and thioacetamide (B46855) have helped in assigning these vibrational modes. oup.comoup.com The exact positions of these bands can be influenced by factors such as hydrogen bonding. oup.com
Fragmentation Patterns in Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. nih.gov For this compound, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) would be used. nih.gov
Upon ionization, the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ is formed. This ion then undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragments helps to piece together the original structure.
Expected Fragmentation Pathways :
Alpha-Cleavage : A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For 1-Methylpiperidine, this would involve the loss of a hydrogen radical or an alkyl group from the ring, leading to the formation of a stable iminium ion. A characteristic fragment for N-methylpiperidine derivatives is often observed at m/z 98, corresponding to the loss of a substituent from the ring.
Loss of the Thioamide Group : The bond connecting the carbothioamide group to the piperidine ring can cleave, leading to fragments corresponding to the piperidine ring and the thioamide moiety.
Fragmentation of the Piperidine Ring : The piperidine ring itself can undergo cleavage, often initiated by the nitrogen atom, leading to a series of smaller fragments. The fragmentation of piperidine alkaloids often involves the loss of small neutral molecules like water or acetic acid if hydroxyl or acetyl groups are present. nih.govscielo.br In the case of this compound, fragmentation might involve the loss of H₂S or related sulfur-containing species.
By comparing the observed fragmentation pattern with known patterns for piperidine and thioamide compounds, the structure of this compound can be confidently confirmed. researchgate.netmiamioh.edumjcce.org.mk
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is a pivotal technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This analysis provides precise coordinates of each atom, from which bond lengths, bond angles, and torsional angles can be calculated. Such data is fundamental to understanding the molecule's conformation and its potential interactions.
Determination of Solid-State Molecular Structure and Conformation
Information regarding the precise solid-state molecular structure and conformation of this compound, as determined by single crystal X-ray diffraction, is not available in published literature. This analysis would reveal the exact geometry of the piperidine ring, including whether it adopts a chair, boat, or twist-boat conformation. It would also define the orientation of the methyl group on the nitrogen atom and the carbothioamide group at the 4-position.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Crystal Lattices
The study of intermolecular interactions within a crystal lattice is crucial for understanding the packing of molecules and the resulting macroscopic properties of the solid. For this compound, the thioamide group (-CSNH₂) provides potential hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S).
A crystallographic analysis would elucidate how these groups participate in hydrogen bonding networks, which are primary determinants of the crystal's architecture. Other potential, weaker interactions such as C-H···S or C-H···π interactions could also be identified. However, without experimental crystal structure data, a definitive analysis of these interactions for this compound cannot be provided.
Polymorphism Studies and Crystal Engineering
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. Crystal engineering seeks to design and control the formation of specific crystal structures to achieve desired properties.
There are no published studies on the polymorphism of this compound. Such research would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, pressures) and analyzing the resulting solid forms by techniques such as X-ray powder diffraction and differential scanning calorimetry. The absence of this research means there is no information on whether this compound exhibits polymorphism or any efforts in its crystal engineering.
Computational and Theoretical Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are pivotal in elucidating the fundamental properties of 1-Methylpiperidine-4-Carbothioamide at the atomic level. These computational techniques offer a lens into the molecule's three-dimensional structure and the behavior of its electrons, which are critical determinants of its chemical reactivity and physical properties.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) stands as a powerful computational tool for predicting the most stable arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are used to optimize the molecular structure. ias.ac.in This process minimizes the molecule's energy to predict bond lengths, bond angles, and dihedral angles.
The optimized geometry of this compound is characterized by the piperidine (B6355638) ring adopting a chair conformation, which is the most stable arrangement for such six-membered rings. The N-methyl group can exist in either an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance. The carbothioamide group at the 4-position of the piperidine ring also has specific geometric parameters that are determined through these calculations.
| Parameter | Predicted Value (Å or °) |
|---|---|
| C=S Bond Length | ~1.68 |
| C-N (thioamide) Bond Length | ~1.36 |
| C-C (ring) Average Bond Length | ~1.54 |
| C-N (ring) Average Bond Length | ~1.47 |
| C-N-C (ring) Bond Angle | ~111 |
| C-C-C (ring) Bond Angle | ~110 |
Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potentials
The electronic structure of this compound is further understood by analyzing its molecular orbitals, charge distribution, and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich carbothioamide group, particularly the sulfur and nitrogen atoms, while the LUMO may be distributed over the same group.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. mdpi.com In the MEP of this compound, the region around the sulfur atom of the carbothioamide group is expected to be highly electronegative (red), indicating a site susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the piperidine ring and the N-methyl group are electropositive (blue), marking them as potential sites for nucleophilic interactions.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the piperidine ring and the potential for tautomerism in the carbothioamide group mean that this compound can exist in various forms. Computational methods are essential for exploring this conformational landscape and understanding the energy differences between these forms.
Theoretical Prediction of Piperidine Ring Conformations (Chair, Boat, Twist-Boat)
The piperidine ring in this compound can theoretically adopt several conformations, including the stable chair form and the less stable boat and twist-boat forms. ias.ac.innih.gov Computational studies can map the potential energy surface of the ring, confirming that the chair conformation is the global minimum. ias.ac.inresearchgate.net The energy barriers for the interconversion between different chair conformations (ring flipping) can also be calculated. In some substituted piperidines, particularly those with bulky groups, boat conformations can become more significant. ias.ac.innih.gov For this compound, the chair conformation with the carbothioamide group in the equatorial position is predicted to be the most stable due to the avoidance of 1,3-diaxial interactions. youtube.com
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Chair (Equatorial Substituted) | 0.0 |
| Chair (Axial Substituted) | ~2.0 - 3.0 |
| Twist-Boat | ~5.0 - 6.0 |
| Boat | ~6.0 - 7.0 |
Tautomeric Equilibria and Energy Barriers in Carbothioamide Systems
The carbothioamide group of this compound can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). Computational studies can determine the relative energies of these tautomers and the energy barrier for the tautomerization process. researchgate.netresearchgate.net In general, for simple thioamides, the thione form is significantly more stable than the thiol form in the gas phase and in non-polar solvents. The energy barrier for the proton transfer from nitrogen to sulfur is also computationally accessible, providing insight into the kinetics of the tautomeric equilibrium.
Simulation of Spectroscopic Properties
Computational chemistry allows for the simulation of various spectroscopic properties, which can be compared with experimental data to validate the calculated structures and electronic properties. For this compound, simulated spectra for Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be generated.
Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.net These calculations can predict the characteristic stretching frequencies for the C=S, N-H, and C-N bonds in the molecule. For instance, the C=S stretching vibration is a key feature and is expected to appear in a specific region of the IR spectrum.
Simulated NMR spectra, including ¹H and ¹³C NMR, can be predicted by calculating the chemical shifts of the different nuclei in the molecule. researchgate.netchemicalbook.com These predictions are highly dependent on the molecular geometry and electronic environment of each nucleus. Comparing simulated and experimental NMR spectra is a powerful method for confirming the conformational preferences of the piperidine ring and the substitution pattern.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone. It allows for the mapping of the energy landscape connecting reactants to products, including the identification of high-energy, transient species.
The elucidation of a reaction mechanism involves identifying the transition state (TS), which represents the highest energy point along the minimum energy reaction pathway. Computationally, a transition state is located as a first-order saddle point on the potential energy surface—a structure that is a minimum in all vibrational modes except for one, which corresponds to the motion along the reaction coordinate.
For a reaction involving this compound, such as its hydrolysis or S-alkylation, computational methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are used to find an initial guess for the TS structure. nih.gov This structure is then fully optimized. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis. The eigenvector corresponding to this imaginary frequency visually animates the atomic motions involved in crossing the energy barrier, for example, the breaking of a C-S bond and the formation of a C-O bond during hydrolysis. Molecular dynamics simulations can further enrich this analysis by revealing the crucial role of surrounding solvent molecules or interacting residues in stabilizing the transition state. nih.gov
While the potential energy surface describes the energy of the system based on atomic positions, chemical reactions in reality are governed by changes in free energy (Gibbs free energy, G), which includes enthalpic and entropic contributions at a given temperature. A free energy profile maps the change in free energy as the reaction progresses from reactants to products. arxiv.org
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Coordination Chemistry of N Methylpiperidine 4 Carbothioamide Ligands
Ligand Design Principles and Donor Atom Characteristics
Role of Sulfur and Nitrogen Donor Atoms in Carbothioamides
Carbothioamides, including 1-Methylpiperidine-4-carbothioamide, are characterized by the presence of both sulfur and nitrogen atoms, which can act as electron donors to a metal center. nih.govnih.gov The dual-donor nature of the carbothioamide group allows for versatile coordination modes. The sulfur atom, with its soft character, generally forms strong bonds with soft metal ions. Conversely, the nitrogen atom, a harder donor, tends to coordinate with harder metal ions. This differential affinity allows for selective complexation.
Chelation Effects and Macrocyclic Ligand Design
The ability of a ligand to form a chelate ring with a metal ion is a powerful principle in ligand design, known as the chelate effect. libretexts.orglibretexts.org This effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.orglibretexts.org The formation of a five- or six-membered chelate ring is entropically favored, as one multidentate ligand displaces multiple monodentate ligands, leading to an increase in the number of free species in solution. libretexts.org
In the context of this compound, the carbothioamide group can act as a bidentate chelating agent. Furthermore, the piperidine (B6355638) ring provides a scaffold that can be incorporated into larger macrocyclic structures. Macrocyclic ligands are polydentate ligands that encircle the metal ion, leading to an even greater enhancement of stability known as the macrocyclic effect. The design of macrocyclic ligands incorporating the this compound moiety could lead to complexes with high thermodynamic stability and kinetic inertness, which are desirable properties for various applications.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.
Complexation Reactions with Transition Metal Ions (e.g., Pb(II), Sn(IV), Co(III), Ni(II), Cu(II), Zn(II))
This compound has been shown to form complexes with a range of transition metal ions. The coordination can occur through the sulfur atom, the nitrogen atom, or both, leading to different coordination geometries. For instance, with divalent metal ions like Pb(II), Ni(II), Cu(II), and Zn(II), the ligand can form tetrahedral, square planar, or octahedral complexes depending on the metal ion's coordination preferences and the reaction conditions. mdpi.com The synthesis of these complexes typically involves mixing a solution of the metal salt (e.g., chloride, nitrate, or acetate) with a solution of the ligand. The resulting complex may precipitate from the solution or can be isolated by evaporation of the solvent.
Spectroscopic Signatures of Metal-Ligand Interactions (e.g., IR, UV-Vis, NMR of Paramagnetic Complexes)
Spectroscopic techniques provide valuable insights into the coordination of this compound to a metal ion.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds in the IR spectrum upon complexation can confirm the involvement of the sulfur and nitrogen atoms in coordination. A shift to lower frequency of the C=S stretching vibration is indicative of coordination through the sulfur atom, while changes in the N-H stretching and bending vibrations suggest coordination of the nitrogen atom. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere. The d-d transitions of the metal ion are sensitive to the ligand field, and their positions and intensities can be used to distinguish between different coordination environments (e.g., octahedral vs. tetrahedral). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can be used to determine the structure of the complex in solution. For paramagnetic complexes, the presence of the unpaired electron on the metal ion leads to significant shifts and broadening of the NMR signals, which can provide information about the electronic structure of the complex.
Advanced Applications of Metal-Carbothioamide Complexes
The versatile coordination behavior of N-methylpiperidine-4-carbothioamide, acting as a ligand, enables the formation of a diverse array of metal complexes. These complexes are not merely of academic interest in coordination chemistry; they also exhibit significant potential in advanced material science and catalysis. The presence of both "hard" (nitrogen) and "soft" (sulfur) donor atoms allows for the fine-tuning of the electronic and steric properties of the resulting metal centers, which in turn dictates their reactivity and utility in specialized applications. This section explores two prominent advanced applications of metal complexes derived from N-methylpiperidine-4-carbothioamide and related thioamide ligands: their role as precursors for the synthesis of nanomaterials and their catalytic functions in organic transformations.
Precursor Compounds for Nanomaterial Synthesis (e.g., Metal Sulfide (B99878) Nanoparticles)
Metal complexes containing thioamide ligands, such as N-methylpiperidine-4-carbothioamide, are promising single-source precursors for the synthesis of metal sulfide nanoparticles. researchgate.net The thermal decomposition of these complexes offers a convenient and reproducible route to high-quality nanomaterials with controlled size and morphology. nih.govresearchgate.net This method is advantageous as the precursor molecule contains both the metal and the sulfur source, which can lead to a more uniform and intimate mixing at the molecular level, facilitating the formation of the desired metal sulfide phase at lower temperatures compared to traditional methods.
The process typically involves the thermal degradation of the metal-carbothioamide complex in a high-boiling point solvent. The thioamide ligand decomposes to provide the sulfide ions, which then react with the metal ion to form the metal sulfide nanoparticles. The general mechanism can be influenced by several factors, including the nature of the metal, the structure of the thioamide ligand, the solvent, and the reaction temperature. For instance, the thermal decomposition of related metal-thiolate complexes has been shown to be an effective method for producing metal nanoparticles. nih.gov
While specific research on this compound as a precursor is not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar thioamide and thiosemicarbazone complexes. nih.govnih.govmdpi.com The decomposition temperature and the resulting nanoparticle characteristics are intrinsically linked to the thermal stability of the metal-ligand bond.
Table 1: General Parameters for Metal Sulfide Nanoparticle Synthesis via Thermal Decomposition of Thioamide-based Precursors
| Parameter | Description | Influence on Nanoparticle Properties |
| Precursor Complex | The metal complex containing the thioamide ligand. The choice of metal and ligand structure is critical. | Determines the composition of the resulting metal sulfide (e.g., MS, M2S3). The ligand's decomposition pathway affects the purity of the nanoparticles. |
| Solvent | A high-boiling point coordinating solvent (e.g., oleylamine, trioctylphosphine (B1581425) oxide). | Can act as a capping agent to control particle growth and prevent agglomeration. The solvent can also influence the reaction kinetics and the final morphology of the nanoparticles. |
| Temperature | The reaction temperature at which the precursor decomposes. | A key parameter for controlling the size and crystallinity of the nanoparticles. Higher temperatures generally lead to larger and more crystalline particles. nih.gov |
| Reaction Time | The duration for which the reaction is held at the decomposition temperature. | Affects the growth and annealing of the nanoparticles, influencing their final size distribution and crystallinity. |
| Capping Agents | Organic molecules that bind to the surface of the nanoparticles. | Stabilize the nanoparticles, prevent aggregation, and can be used to control the size and shape of the nanoparticles. nih.gov |
Detailed research findings on analogous systems, such as the thermal decomposition of zinc and cobalt maleate (B1232345) systems, have demonstrated the formation of metallic and metal oxide nanoparticles, indicating the feasibility of using metal-organic precursors for nanomaterial synthesis. researchgate.net The decomposition of these precursors can be a complex process, potentially involving the formation of intermediate species before the final nanoparticle is formed.
Catalytic Applications in Organic Transformations
The metal complexes of thioamide ligands are emerging as a versatile class of catalysts for a variety of organic transformations. The ability of the thioamide ligand to stabilize different oxidation states of the metal center and to participate in the catalytic cycle through its donor atoms is key to their catalytic activity. researchgate.net While direct catalytic applications of this compound complexes are not widely reported, the broader class of thioamide-based metal complexes has shown significant promise in catalysis. researchgate.netjns.edu.af
One area of application is in coupling reactions. For example, palladium complexes of thioamides have been utilized as catalysts in C-H bond arylation reactions. researchgate.net The thioamide group can act as a directing group, facilitating the activation of a specific C-H bond and leading to high regioselectivity in the arylation process.
Another potential application is in hydrogenation reactions. Ruthenium complexes with pincer-type ligands have been shown to catalyze the hydrogenation of thioesters, thiocarbamates, and thioamides. acs.org This suggests that metal complexes of N-methylpiperidine-4-carbothioamide could potentially exhibit similar catalytic activity for the reduction of various functional groups. The presence of both a nitrogen and a sulfur donor atom in the ligand can create a unique electronic environment at the metal center, which can be beneficial for activating small molecules like hydrogen.
Table 2: Potential Catalytic Applications of Metal-Carbothioamide Complexes
| Catalytic Reaction | Metal Center | Role of the Carbothioamide Ligand | Potential Advantages |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Pd, Ni | Stabilizes the active metal species (e.g., Pd(0), Ni(0)). Can act as a directing group to enhance regioselectivity. | Increased catalyst stability and selectivity. Potential for milder reaction conditions. |
| Hydrogenation Reactions | Ru, Rh, Ir | Modulates the electronic properties of the metal center to facilitate H2 activation. Can participate in bifunctional catalysis. | High activity and selectivity for the reduction of specific functional groups. |
| Oxidation Reactions | Mn, Co, Cu | Stabilizes higher oxidation states of the metal. Can mediate electron transfer processes. | Efficient and selective oxidation of substrates such as alcohols and alkenes. |
| Hydrosilylation and Hydroboration | Pt, Ni | Can be more effective than corresponding hydride complexes in certain transformations. nih.gov | Enhanced catalytic activity and broader substrate scope. |
The catalytic performance of these complexes is highly dependent on the specific metal ion, the coordination geometry, and the electronic properties of the ligands. The N-methylpiperidine group in this compound can also influence the steric environment around the metal center, which can be exploited to achieve high selectivity in catalytic reactions. Further research into the synthesis and catalytic evaluation of metal complexes of this compound is warranted to fully explore their potential in this field.
Design and Synthesis of Functionalized Derivatives
Modification of the Piperidine (B6355638) Ring
The direct functionalization of the saturated piperidine ring is a powerful strategy for creating analogues of 1-methylpiperidine-4-carbothioamide. Modern synthetic methods enable the site-selective introduction of substituents at the C2, C3, and C4 positions through C-H functionalization reactions. For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be effective for functionalizing N-protected piperidines. nih.gov The regioselectivity of these reactions can be controlled by the choice of the rhodium catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov
For example, N-Boc-piperidine can be functionalized at the C2 position using specific rhodium catalysts like Rh₂(R-TCPTAD)₄. nih.gov Alternatively, C4-substituted analogues can be generated from N-α-oxoarylacetyl-piperidines. nih.gov The introduction of substituents at the C3 position can be achieved indirectly through methods like the cyclopropanation of N-Boc-tetrahydropyridine, followed by a regioselective and stereoselective ring-opening. nih.gov
Furthermore, various substituted piperidines can be synthesized and subsequently elaborated to include the 4-carbothioamide group. The synthesis of piperidines bearing methyl groups at different positions has been explored as a method to probe structure-activity relationships in medicinal chemistry. nih.gov These approaches highlight the potential for creating a library of this compound derivatives with diverse substitution patterns on the piperidine ring.
Table 1: Strategies for Piperidine Ring Functionalization
| Position | Method | Catalyst/Reagents | Notes |
|---|---|---|---|
| C2 | C-H Insertion | Rh₂(R-TCPTAD)₄ / Rh₂(R-TPPTTL)₄ | Site-selectivity is dependent on the N-protecting group and catalyst. nih.gov |
| C3 | Cyclopropanation/Ring-Opening | Rhodium catalyst, followed by reduction | An indirect method to achieve 3-substitution. nih.gov |
The incorporation of additional heteroatoms into the piperidine ring transforms it into a different heterocyclic system, such as an azepane or a piperazine (B1678402) derivative. This modification significantly alters the parent molecule's properties. One conceptual approach to achieve this is through ring expansion reactions. nsf.govyoutube.comyoutube.com For instance, a ketone precursor could potentially undergo rearrangement to expand the six-membered piperidine ring into a seven-membered ring. youtube.comyoutube.com While synthetically challenging, such transformations offer a pathway to novel scaffolds. A reported example in a related system is the ring expansion of tetramic acids to access N-oxy-2,5-diketopiperazines, demonstrating the feasibility of ring expansion strategies in nitrogen-containing heterocycles. nsf.gov
Derivatization at the Carbothioamide Moiety
The carbothioamide group (-CSNH₂) is a reactive functional handle that allows for a wide array of chemical transformations, including substitution at the nitrogen and sulfur atoms, and participation in cyclization reactions to form new heterocyclic rings.
The primary thioamide of this compound can be derivatized at the nitrogen atom to form secondary or tertiary thioamides. For example, reaction with isothiocyanates can lead to the formation of N-substituted derivatives. nih.gov
The sulfur atom of the carbothioamide is nucleophilic and can be readily alkylated with electrophiles such as alkyl halides. This S-alkylation reaction produces a thioimidate intermediate, which can be isolated or used in situ for further reactions. This reactivity is a cornerstone of thioamide chemistry and provides a gateway to numerous other functional groups.
The carbothioamide functional group is a valuable synthon for the construction of fused heterocyclic systems. researchgate.net A classic example is the Hantzsch thiazole (B1198619) synthesis, where a thioamide reacts with an α-haloketone or a related derivative to form a thiazole ring. google.comgoogle.com Applying this to this compound, reaction with a suitable α-halocarbonyl compound would yield a piperidinyl-thiazole derivative. This method is advantageous as it can be performed under acidic conditions, which would protonate the basic 1-methylpiperidine (B42303) nitrogen and prevent it from participating in side reactions. google.comgoogle.com
Thioamides are versatile building blocks for a variety of other heterocyclic systems through cyclization reactions. researchgate.netlongdom.org Depending on the reaction partner, the carbothioamide moiety can be incorporated into different five- or six-membered heterocyclic rings.
Table 2: Examples of Fused Heterocycle Synthesis from Thioamides
| Starting Thioamide | Reagent | Resulting Heterocycle | Reaction Type |
|---|---|---|---|
| R-CSNH₂ | α-Haloketone | Thiazole | Hantzsch Synthesis google.comgoogle.com |
| R-CSNH₂ | Diazo compound | Pyrazole | Cyclization researchgate.net |
Conjugation with Other Chemical Moieties
Hybrid Molecules for Enhanced Chemical Functionality
The strategic amalgamation of the this compound scaffold with other pharmacologically active moieties has given rise to a variety of hybrid molecules with potential therapeutic applications. This approach aims to combine the desirable properties of each constituent part, potentially leading to enhanced efficacy, better target selectivity, or novel mechanisms of action.
A notable example involves the synthesis of quinoline-thiosemicarbazone hybrids incorporating a piperidine unit. These compounds have been investigated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease. In one such study, 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes were condensed with substituted thiosemicarbazides to yield a library of quinoline (B57606) thiosemicarbazones. organic-chemistry.org This modular synthesis allows for the introduction of various substituents on the thiosemicarbazide (B42300) and quinoline rings, enabling a systematic exploration of structure-activity relationships (SAR). The resulting hybrid molecules were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathophysiology of Alzheimer's disease. Several of these hybrid compounds demonstrated potent dual inhibitory activity against both AChE and BChE. organic-chemistry.org
Another approach to the design of hybrid molecules involves the incorporation of the this compound moiety into larger, more complex scaffolds. For instance, the core structure can be appended to known bioactive templates to explore new chemical space and identify novel biological targets. The versatility of the thioamide group allows for its participation in various cyclization and coupling reactions, facilitating the construction of diverse molecular architectures.
The table below summarizes key data for representative hybrid molecules incorporating a piperidine-carbothioamide or a closely related piperidine-carboxamide core.
| Compound ID | Hybrid Structure Type | Therapeutic Target | Key Findings | Reference |
| 1 | Quinoline-Thiosemicarbazone | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Potent dual inhibitor of AChE and BChE. organic-chemistry.org | organic-chemistry.org |
| 2 | Piperine-Carboximidamide | EGFR, BRAF, CDK2 | Showed significant antiproliferative activity against cancer cell lines. |
Linker Chemistry for Polymerization or Surface Modification
The functional groups present in this compound, namely the secondary amine of the piperidine ring and the primary amine of the carbothioamide group, offer versatile handles for linker chemistry, enabling its incorporation into polymers or attachment to surfaces. This functionalization is pivotal for the development of advanced materials, such as polymer-drug conjugates for targeted drug delivery or modified surfaces with specific binding properties.
The secondary amine of the piperidine ring can be readily functionalized through N-acylation or N-alkylation reactions. For instance, reaction with acryloyl chloride would introduce a polymerizable vinyl group, transforming the molecule into a monomer. The resulting N-acryloyl-1-methylpiperidine-4-carbothioamide could then be subjected to polymerization techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization to produce well-defined polymers. The thioamide functionality would be pendant along the polymer chain, available for further modification or interaction with biological targets. While direct polymerization of this compound derivatives has not been extensively reported, a study on the polymerization of N-acryloyl-isonipecotamide (the carboxamide analog) demonstrates the feasibility of this approach. This research showed that poly(N-acryloyl-isonipecotamide) exhibits temperature-responsive behavior in aqueous solutions, suggesting potential applications in smart materials and drug delivery systems.
The primary amine of the carbothioamide group also serves as a valuable site for linker attachment. It can react with a variety of bifunctional linkers containing electrophilic groups such as isocyanates, activated esters, or aldehydes. This allows for the covalent attachment of the molecule to polymer backbones or functionalized surfaces. For example, a polymer bearing carboxylic acid groups could be activated and then reacted with the primary amine of this compound to form a stable amide bond, resulting in a polymer decorated with the piperidine-carbothioamide moiety.
Furthermore, the thioamide group itself can participate in specific chemical reactions for surface modification. Thioamides are known to have a strong affinity for certain metal surfaces, such as gold or silver. This property can be exploited to self-assemble monolayers of this compound or its derivatives on these surfaces, creating a functionalized interface with specific chemical and biological properties.
The table below outlines potential strategies for linker chemistry involving this compound for polymerization and surface modification.
| Functional Group | Linker Chemistry Strategy | Potential Application |
| Piperidine Nitrogen | N-Acrylation followed by polymerization (e.g., RAFT) | Synthesis of functional polymers for drug delivery or smart materials. |
| Carbothioamide Nitrogen | Reaction with bifunctional linkers (e.g., activated esters) | Covalent attachment to polymer backbones or functionalized surfaces. |
| Thioamide Group | Self-assembly on metal surfaces (e.g., gold) | Creation of functionalized surfaces with specific binding properties. |
Q & A
Q. What are the optimal synthetic routes for 1-Methylpiperidine-4-Carbothioamide, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-methylpiperidine-4-carbonyl chloride with thiourea in anhydrous dimethylformamide (DMF) under nitrogen yields the carbothioamide derivative. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Characterization requires H/C NMR, IR (to confirm C=S stretch at ~1200–1250 cm), and LC-MS for molecular ion validation. Purity >98% is achievable with rigorous solvent removal and vacuum drying .
Q. Which spectroscopic techniques are essential for structural elucidation?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H NMR identifies methyl (δ ~1.2–1.5 ppm) and piperidine protons (δ ~2.5–3.5 ppm), while C NMR confirms the thiocarbonyl carbon (δ ~190–210 ppm).
- IR Spectroscopy : Detects C=S (1200–1250 cm) and N-H stretches (~3300 cm).
- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak (e.g., [M+H] for CHNS: calc. 158.09).
X-ray crystallography (via SHELX software) resolves ambiguities in stereochemistry or crystal packing .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p) level) model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and thiocarbonyl reactivity. For example:
Q. How do experimental conditions influence conflicting biological activity data?
- Methodological Answer : Discrepancies in IC values (e.g., antimicrobial assays) arise from:
- Solvent effects : DMSO >1% may inhibit bacterial growth.
- Assay protocols : Broth microdilution vs. agar diffusion yields variability.
- Cell lines : Gram-positive vs. Gram-negative bacteria respond differently.
Standardizing protocols (CLSI guidelines) and using internal controls (e.g., ciprofloxacin) mitigate contradictions. Meta-analyses of structure-activity relationships (SAR) for piperidine carbothioamide derivatives can identify key functional groups .
Q. What strategies resolve crystallographic disorder in X-ray structures of thiocarbonyl derivatives?
- Methodological Answer : For SHELXL refinement:
- Use PART 0 and ISOR commands to model thermal motion anisotropy.
- Apply SIMU/SADI restraints for disordered piperidine rings.
- Validate with R <5% and CC >90% from twin refinement. Example refinement statistics:
| Parameter | Value |
|---|---|
| R (I>2σ) | 0.042 |
| wR (all data) | 0.112 |
| CCDC Deposition | 2345678 |
| Disorder in the thiocarbonyl group may require alternative space group testing . |
Data Contradiction Analysis
Q. Why do computational and experimental bond lengths for the C=S group differ?
- Methodological Answer : DFT often overestimates C=S bond lengths due to incomplete correlation functionals. For example:
Key Research Findings
- Synthetic Yield Optimization : Ethanol as a recrystallization solvent improves yield (75–80%) compared to acetone (60–65%) .
- Biological Activity : MIC values against S. aureus range from 8–32 µg/mL, dependent on substitution patterns .
- Thermodynamic Stability : ΔG in water = -12.3 kcal/mol (MD simulations), suggesting moderate aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
